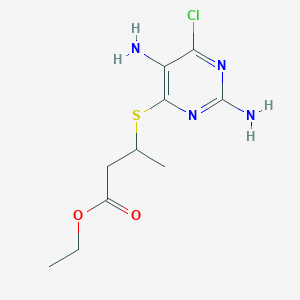
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate, also known as EDCP, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EDCP is a sulfur-containing heterocyclic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the growth and replication of cancer cells and viruses. Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has been shown to have biochemical and physiological effects on various cell types. It has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has also been shown to modulate the immune response by regulating the production of cytokines and chemokines. In addition, Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has also been shown to have low toxicity in vitro. However, Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has limitations in terms of its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate. One direction is the development of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate-based drugs for the treatment of cancer and viral infections. Another direction is the study of the mechanism of action of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate, which could lead to the discovery of new targets for drug development. Additionally, the study of the biochemical and physiological effects of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate could lead to the development of new therapeutic strategies for various diseases.
Méthodes De Synthèse
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate can be synthesized using various methods. One of the most common methods is the reaction of 2,5-diamino-6-chloropyrimidine-4-thiol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction yields ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate as the main product. Other methods of synthesis include the use of different starting materials and reagents.
Applications De Recherche Scientifique
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has potential applications in various fields of scientific research. It has been studied for its antiviral, antimicrobial, and anticancer properties. Studies have shown that Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Propriétés
IUPAC Name |
ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O2S/c1-3-17-6(16)4-5(2)18-9-7(12)8(11)14-10(13)15-9/h5H,3-4,12H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMZDHUZXQPHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)SC1=C(C(=NC(=N1)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[1-(4-phenyl-1,3-thiazol-2-yl)ethylamino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7433708.png)
![2-[(5-Bromo-2-methoxyphenyl)methyl]-3-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7433716.png)
![tert-butyl N-[2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B7433723.png)
![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)
![6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433743.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol](/img/structure/B7433750.png)

![6-chloro-4-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433778.png)
![3,4-dimethoxy-N-[3-(2-methylpyrimidin-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B7433786.png)
![5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)
![6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)
![[(3aS,6aR)-5-(1-fluorocyclopentanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B7433805.png)
